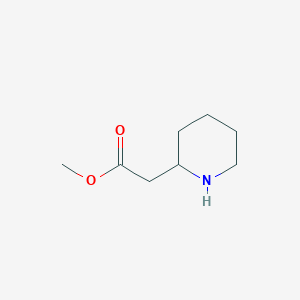

甲基2-(哌啶-2-基)乙酸酯

描述

“Methyl 2-(piperidin-2-yl)acetate” is a compound that includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-(piperidin-2-yl)acetate” is represented by the formula C8H15NO2 . The compound has a molecular mass of 193.671 Da .科学研究应用

合成新型哌啶环修饰类似物

研究已经成功合成了甲基2-(哌啶-2-基)乙酸酯的新型哌啶环修饰类似物。这包括通过哌啶环烷基化、酰化和随后的还原过程开发醇类和甲基醚类似物。这些合成化合物已通过质谱、核磁共振谱数据和元素分析进行了结构验证 (Ojo, 2012)。

哌啶衍生物的化学转化

在另一项研究中,非活化的环氮丙烷被用作构建新型顺式-2-氰甲基-4-苯基哌啶的基石。这涉及微波辅助的环扩张和自由基诱导的腈转位,展示了一种合成甲基顺-(1-芳基甲基-4-哌啶-2-基)乙酸酯的创新方法 (Vervisch et al., 2012)。

在有机合成中的应用

一项研究专注于使用纳米磁铁作为合成某些哌啶衍生物的催化剂。这涉及一个三组分反应,突出了该化合物在有机合成和药物开发中的潜力 (Mokhtary & Torabi, 2017)。

哌啶生物碱的合成和表征

成功地从瓢虫甲壳素合成了哌啶生物碱,展示了从自然来源中提取生物活性化合物的潜力。这包括使用环化碳胺化-羰基化串联反应合成光学纯生物碱 (Kubizna et al., 2010)。

缓蚀研究

还研究了哌啶衍生物在铁的缓蚀性能上的作用。该研究利用量子化学计算和分子动力学模拟来理解这些化合物的吸附行为和抑制效率 (Kaya et al., 2016)。

抗乙酰胆碱酯酶活性

一种含有哌啶基团的化合物被确认为一种有效的抗乙酰胆碱酯酶抑制剂。该化合物表现出对乙酰胆碱酯酶的选择性亲和力,表明在治疗与胆碱系统功能障碍相关的疾病方面具有潜在应用 (Sugimoto et al., 1995)。

抗微生物活性

合成并评估了新型哌啶衍生物的抗微生物活性。这项研究展示了基于哌啶的化合物在开发新的抗微生物剂方面的潜力 (Vankadari et al., 2013)。

作用机制

Target of Action

Methyl 2-(piperidin-2-yl)acetate is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant effects

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of pharmacological activities .

Pharmacokinetics

The pharmacokinetics of similar piperidine derivatives, such as methylphenidate, have been studied . Methylphenidate, for example, has an oral bioavailability of 11–52% and a duration of action around 2–4 hours for instant-release .

Result of Action

Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant effects .

安全和危害

“Methyl 2-(piperidin-2-yl)acetate” is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands, forearms, and face thoroughly after handling .

未来方向

Piperidine derivatives, including “Methyl 2-(piperidin-2-yl)acetate”, continue to be a pivotal cornerstone in the production of drugs . Their derivatives are being utilized in different therapeutic applications, and recent studies have highlighted the importance of the piperidine nucleus in the field of drug discovery . Therefore, the development of new synthesis methods and the discovery of new applications for these compounds are likely to be key areas of future research .

属性

IUPAC Name |

methyl 2-piperidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLRJTRKAHPHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10410510 | |

| Record name | Methyl piperidin-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10410510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23692-08-2 | |

| Record name | Methyl piperidin-2-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10410510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)